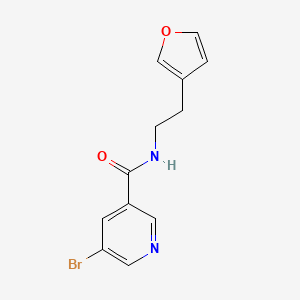

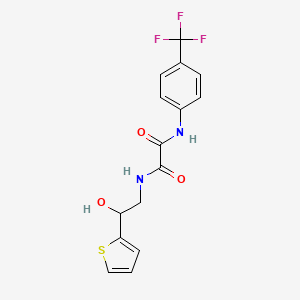

1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-propylurea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Piperidines are six-membered heterocycles including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .

Synthesis Analysis

Piperidine derivatives can be synthesized by various methods. For instance, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .Molecular Structure Analysis

The molecular structure of piperidine derivatives can be characterized by techniques such as IR, 1H NMR, 13C NMR, and mass spectroscopy .Chemical Reactions Analysis

Piperidine derivatives can undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can vary widely depending on their specific structure. For instance, ethyl ({[4-(4-methoxypiperidin-1-yl)phenyl]methyl})amine is a liquid at room temperature .Scientific Research Applications

Calcium Channel Blockade

SKF-96365 acts as a potent calcium channel blocker. It inhibits calcium influx through voltage-gated calcium channels, making it valuable for studying cellular processes that rely on calcium signaling. Researchers have explored its effects on neuronal excitability, muscle contraction, and neurotransmitter release .

Ion Channel Research

Due to its ability to modulate ion channels, SKF-96365 has been employed in electrophysiological studies. It affects transient receptor potential (TRP) channels, which play crucial roles in sensory perception, pain, and cellular homeostasis. Researchers investigate its impact on TRP channels to understand their function and regulation .

Pharmacological Screening

Pharmaceutical researchers have evaluated SKF-96365 for potential drug development. Its unique structure and calcium channel-blocking properties make it an attractive candidate for designing novel therapeutic agents. By screening its derivatives, scientists aim to discover compounds with improved efficacy and reduced side effects .

Intracellular Calcium Imaging

SKF-96365 is widely used in intracellular calcium imaging experiments. By loading cells with calcium-sensitive dyes, researchers can monitor changes in cytosolic calcium levels. This technique helps elucidate calcium-dependent processes, such as cell signaling, apoptosis, and muscle contraction .

Neuroprotection and Neurodegenerative Diseases

Studies have explored SKF-96365’s neuroprotective effects. It may mitigate neuronal damage caused by excessive calcium influx during ischemia, traumatic brain injury, or neurodegenerative conditions. Researchers investigate its potential as a therapeutic agent for Alzheimer’s disease, Parkinson’s disease, and stroke .

Cardiovascular Research

Given its impact on calcium channels, SKF-96365 has implications for cardiovascular health. It affects cardiac contractility, vascular tone, and blood pressure regulation. Researchers study its role in arrhythmias, hypertension, and heart failure, aiming to uncover novel therapeutic strategies .

Safety and Hazards

Future Directions

Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines are being explored, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

properties

IUPAC Name |

1-[4-(4-methoxypiperidin-1-yl)phenyl]-3-propylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O2/c1-3-10-17-16(20)18-13-4-6-14(7-5-13)19-11-8-15(21-2)9-12-19/h4-7,15H,3,8-12H2,1-2H3,(H2,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTHQKSVXXYKTKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)NC1=CC=C(C=C1)N2CCC(CC2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-propylurea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(naphthalen-1-yl)methyl]urea](/img/structure/B2493767.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide](/img/structure/B2493771.png)

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(methylthio)benzamide](/img/structure/B2493777.png)

![8-(4-Methoxybenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2493779.png)

![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2493782.png)